molecular formula C9H9N3S B2947518 Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- CAS No. 1283006-89-2

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-

Cat. No.: B2947518
CAS No.: 1283006-89-2
M. Wt: 191.25
InChI Key: OZGCIJOJWXGABE-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H314 . Precautionary statements include P280;P305+P351+P338;P310 . It is recommended to handle the compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- may involve multi-step synthesis starting from commercially available precursors. The process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) for structural confirmation .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- is unique due to its specific structural configuration, which allows for a wide range of chemical modifications and functionalizations. This versatility makes it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

N-prop-2-enyl-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGCIJOJWXGABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=C(S1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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